Iolidonic acid

Description

Contextualization within Pharmaceutical and Chemical Sciences

Iolidonic acid is recognized within chemical databases and has been assigned International Nonproprietary Names (INN) by the World Health Organization (WHO) nih.govwho.intantibodysociety.orgwho.intwho.intwho.int. This classification indicates its status as a recognized chemical entity within the pharmaceutical sphere, often serving as a reference point for nomenclature and classification of related substances. Its molecular formula is C15H16I3NO3, with a molecular weight of approximately 639.01 g/mol nih.govscribd.comgoogleapis.com. The compound is also identified by its CAS Registry Number, 21766-53-0 nih.govwho.intscribd.comgoogleapis.com. Furthermore, Iolidonic acid appears in patent literature, notably in applications concerning lyophilization processes for pharmaceutical preparations, suggesting its potential role in drug formulation or stabilization googleapis.com. Its classification as a "biochemical" also points towards its consideration in biological and chemical research contexts who.int.

Historical Perspective of Analogous Compounds and Their Research Trajectories

The research trajectory of Iolidonic acid is best understood by examining analogous compounds, particularly other iodinated organic molecules that have played significant roles in pharmaceutical and diagnostic applications. A prominent group of related compounds includes various iodinated contrast agents, such as iomeglamic acid, iopamidol, iothalamic acid, and ioxabrolic acid who.intantibodysociety.orgwho.intwho.intwho.intgoogleapis.com. These compounds, characterized by their high iodine content, were developed and extensively researched for their utility in medical imaging, particularly X-ray and computed tomography (CT) scans, where they serve to enhance the visibility of internal body structures. The research into these agents has focused on their pharmacokinetic profiles, safety, and efficacy in diagnostic procedures.

Beyond contrast agents, the synthesis of other iodinated organic acids, such as 3,5-diiodosalicylic acid, has been explored, employing methods that involve the iodination of aromatic rings using various reagents and conditions nih.gov. Similarly, the synthesis of compounds like (E)-3-iodoprop-2-enoic acid has been detailed, showcasing specific synthetic methodologies, including copper(I)-catalyzed reactions with hydriodic acid antibodysociety.org. While structurally distinct, the extensive research into compounds like Lysergic acid diethylamide (LSD), from its initial synthesis to its complex history in psychiatric research and later resurgence of scientific interest, exemplifies how chemical compounds can evolve through different phases of academic and clinical investigation. This broad historical context of iodinated compounds and other molecules with significant research arcs provides a backdrop against which the study of Iolidonic acid can be viewed.

Rationale for Continued Academic Investigation of Iolidonic Acid

The continued academic interest in Iolidonic acid is likely driven by its classification within pharmaceutical nomenclature systems and its appearance in patent applications. Its presence in WHO INN lists signifies its formal recognition and potential relevance within the pharmaceutical industry. Furthermore, its inclusion in patents related to drug formulation, such as lyophilization processes, suggests that researchers may be investigating its properties for stabilizing or delivering therapeutic agents googleapis.com. The complex, highly iodinated structure of Iolidonic acid itself may confer unique chemical or physical properties that warrant further exploration. In the broader context of drug discovery, understanding the acid-base properties of compounds is crucial, as these significantly influence their biopharmaceutical characteristics, solubility, absorption, distribution, metabolism, excretion, and toxicity (ADMET). While specific research findings detailing the precise rationale for Iolidonic acid's continued investigation are not extensively detailed in the available snippets, its positioning within pharmaceutical contexts implies a potential for undiscovered or underexplored utility.

Data Tables

Table 1: Chemical and Physical Properties of Iolidonic Acid

| Property | Value | Source |

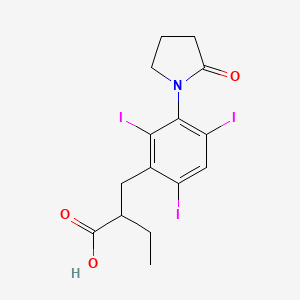

| IUPAC Name | 2-[[2,4,6-triiodo-3-(2-oxopyrrolidin-1-yl)phenyl]methyl]butanoic acid | nih.gov |

| Molecular Formula | C15H16I3NO3 | nih.govscribd.com |

| Molecular Weight | 639.01 g/mol | nih.govwho.intscribd.comgoogleapis.com |

| CAS Registry Number | 21766-53-0 | nih.govwho.intscribd.comgoogleapis.com |

| Density (calculated) | 2.25 g/cm³ | who.intscribd.com |

| Boiling Point (calc.) | 675.7 °C at 760 mmHg | who.intscribd.com |

| Flash Point (calc.) | 362.434 °C | who.intscribd.com |

| InChI Key | MJGWMPWEXXUAPD-UHFFFAOYSA-N | nih.gov |

| Classification | Biochemical | who.int |

Structure

3D Structure

Properties

IUPAC Name |

2-[[2,4,6-triiodo-3-(2-oxopyrrolidin-1-yl)phenyl]methyl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16I3NO3/c1-2-8(15(21)22)6-9-10(16)7-11(17)14(13(9)18)19-5-3-4-12(19)20/h7-8H,2-6H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGWMPWEXXUAPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=C(C(=C(C=C1I)I)N2CCCC2=O)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16I3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80865013 |

Source

|

| Record name | 2-{[2,4,6-Triiodo-3-(2-oxopyrrolidin-1-yl)phenyl]methyl}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21766-53-0 |

Source

|

| Record name | Iolidonic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021766530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IOLIDONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1H5V6OZSE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Pathway Elucidation

Strategies for Iolidonic Acid Synthesis

Conventional Synthetic Routes

No specific conventional synthetic routes for iolidonic acid have been detailed in the accessible scientific literature. General organic synthesis principles would suggest potential pathways, but without experimental validation, such discussions would be purely speculative and fall outside the scope of a scientifically rigorous article.

Novel Approaches and Innovations in Synthesis

The scientific community has not published any novel or innovative approaches specifically for the synthesis of iolidonic acid. Research in synthetic methodology is vast, but its application to this particular compound has not been documented.

Stereoselective Synthesis and Chiral Resolution

There is no available information on the stereoselective synthesis or chiral resolution of iolidonic acid. The stereochemical aspects of its synthesis, including the control of chiral centers and the separation of enantiomers or diastereomers, have not been described in published research.

Precursor Compounds and Intermediate Analysis

Detailed information regarding the specific precursor compounds required for the synthesis of iolidonic acid is not available. Similarly, there are no published studies on the analysis of reaction intermediates that would provide insight into the reaction mechanism.

Optimization of Synthetic Efficiency and Yield

No research has been found that focuses on the optimization of synthetic efficiency or the improvement of reaction yields for the production of iolidonic acid. Data tables illustrating the effects of various reaction parameters on yield are therefore not available.

Green Chemistry Principles in Iolidonic Acid Synthesis

There is no literature available on the application of green chemistry principles to the synthesis of iolidonic acid. This includes the use of environmentally benign solvents, catalysts, or waste reduction strategies in its production.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure of molecules, including the connectivity of atoms, the chemical environment of nuclei, and the three-dimensional arrangement of atoms. It is based on the magnetic properties of atomic nuclei, particularly ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy: This technique detects the magnetic environment of hydrogen atoms within a molecule. The chemical shift (δ, in ppm) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) of a signal reveals the number of neighboring protons through spin-spin coupling. Integration of the peak areas provides the relative number of protons in each distinct chemical environment. For Iolidonic acid, ¹H NMR would reveal the types of protons present (e.g., aliphatic, aromatic, acidic), their relative positions, and their neighboring protons.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of a molecule. ¹³C NMR spectra typically show signals for each unique carbon atom, with chemical shifts indicating the type of carbon (e.g., aliphatic, carbonyl, aromatic). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH₃, CH₂, CH, and quaternary carbons.

2D NMR Techniques (e.g., COSY, HSQC, HMBC): These advanced experiments provide crucial information about through-bond (COSY, HSQC) and through-space (NOESY) correlations between nuclei. COSY (Correlation Spectroscopy) reveals ¹H-¹H coupling relationships, HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C nuclei, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between ¹H and ¹³C nuclei separated by two or three bonds. These multidimensional experiments are invaluable for piecing together complex molecular structures, confirming connectivity, and assigning signals unambiguously.

Data Table Example (Hypothetical for Iolidonic Acid): While specific data for Iolidonic acid is unavailable, a typical ¹H NMR data table would list:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration (Relative) |

| CH₃ (terminal) | e.g., 0.8-1.0 | t | e.g., 7.0 | 3H |

| CH₂ (aliphatic) | e.g., 1.2-1.7 | m | - | xH |

| CH (aliphatic) | e.g., 1.8-2.5 | m | - | 1H |

| CH₂ (alpha to CO) | e.g., 2.3-2.6 | t | e.g., 7.5 | 2H |

| Ar-H | e.g., 6.8-7.5 | s/d/t | - | xH |

| COOH | e.g., 10-13 | s | - | 1H |

Mass Spectrometry (MS) for Molecular Characterization

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to provide information about its structure through fragmentation patterns.

Molecular Ion ([M]⁺ or [M+H]⁺): The initial ionization process generates a molecular ion, whose mass-to-charge ratio (m/z) directly corresponds to the molecular weight of the compound. High-resolution MS (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. For Iolidonic acid (C₁₅H₁₆I₃NO₃), the calculated monoisotopic mass is approximately 638.83 Da.

Fragmentation Patterns: Under ionization conditions (e.g., Electron Ionization - EI), molecules fragment into smaller ions and neutral radicals. The pattern of these fragments is characteristic of the molecule's structure. Specific functional groups and structural motifs lead to predictable fragmentation pathways. For instance, the presence of iodine atoms might lead to characteristic isotopic patterns or specific fragment losses. Carboxylic acid groups can undergo alpha-cleavage or loss of COOH.

Data Table Example (Hypothetical MS Fragmentation for Iolidonic Acid):

| Fragment Ion (m/z) | Neutral Loss | Fragment Description (Hypothetical) |

| 639 | - | [M+H]⁺ (protonated molecule) |

| 638 | - | [M]⁺• (molecular ion) |

| 511 | 128 | Loss of C₂H₄O₂ (e.g., COOH + CH₂) |

| 483 | 155 | Loss of I |

| 356 | 282 | Loss of 2xI + COOH |

| 229 | 409 | Loss of 2xI + C₁₀H₁₂NO₂ |

| ... | ... | ... |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopies that provide complementary information about the functional groups present in a molecule. They are based on the absorption or scattering of IR radiation, respectively, which causes molecular bonds to vibrate (stretch, bend, etc.) at specific frequencies.

IR Spectroscopy: IR spectroscopy measures the absorption of IR radiation by a molecule. Different functional groups absorb IR radiation at characteristic frequencies (wavenumbers, cm⁻¹).

Key Functional Groups:

O-H stretch (carboxylic acid): Broad and strong band in the region of 2500-3300 cm⁻¹, often overlapping C-H stretches.

C=O stretch (carbonyl): Strong, sharp band typically around 1680-1750 cm⁻¹, with its exact position depending on conjugation and neighboring groups.

C-O stretch (ester, alcohol): Bands in the region of 1040-1300 cm⁻¹.

C-H stretch (aliphatic): Bands typically in the region of 2850-2960 cm⁻¹.

C-H stretch (aromatic/alkene): Bands typically above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light. The frequency shift of the scattered light corresponds to molecular vibrational modes. Raman is particularly sensitive to vibrations involving symmetric stretching and changes in polarizability, often providing information about molecular backbone and skeletal vibrations, as well as functional groups. It can be complementary to IR, as some vibrations that are weak in IR may be strong in Raman, and vice versa.

Data Table Example (Hypothetical IR Absorptions for Iolidonic Acid):

| Functional Group | Bond Type | Characteristic IR Absorption (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H | 2500-3300 (broad) | Strong |

| Carboxylic Acid | C=O | 1700-1735 | Strong |

| Carboxylic Acid | C-O | 1210-1320 | Strong |

| Aliphatic C-H | C-H | 2850-2960 | Medium |

| Aromatic C-H | C-H | 3000-3100 | Weak/Medium |

| Aromatic C=C | C=C | 1450-1600 | Medium |

X-ray Crystallography for Crystalline Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It requires obtaining a high-quality single crystal of the compound.

Information Gained: X-ray crystallography provides unambiguous information about the molecular structure, including stereochemistry, conformation, and crystal packing. For Iolidonic acid, this technique would confirm the connectivity of all atoms, the positions of the iodine atoms, the stereochemistry of any chiral centers, and the conformation of the molecule in the solid state.

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for separating mixtures and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating non-volatile or thermally sensitive compounds. It involves passing a liquid sample through a column packed with a stationary phase under high pressure. Separation is achieved based on the differential partitioning of analytes between the mobile phase (liquid solvent) and the stationary phase.

Detectors: Common detectors include UV-Vis (Diode Array Detector - DAD) and Mass Spectrometry (LC-MS). DAD provides UV-Vis spectra of eluting compounds, aiding in identification and purity assessment by comparing spectra across a peak. LC-MS couples the separation power of HPLC with the identification capabilities of MS, providing molecular weight and fragmentation data for each separated component.

Purity Assessment: HPLC can quantify impurities by measuring the area of their peaks relative to the main compound's peak. Peak purity analysis using DAD can assess whether a chromatographic peak is spectrally homogeneous, indicating the absence of co-eluting impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable compounds. GC separates components based on their volatility and interaction with a stationary phase in a heated column, while MS provides identification.

Thin-Layer Chromatography (TLC) / High-Performance Thin-Layer Chromatography (HPTLC): These are simpler, cost-effective techniques for rapid separation and purity checks, often used for initial screening or monitoring reaction progress.

Iolidonic Acid Derivatives and Analogs Research

Design Principles for Novel Iolidonic Acid Derivatives

The design of novel iolidonic acid derivatives is a meticulous process guided by a combination of computational modeling and a deep understanding of the target's biological environment. The primary goal is to enhance the therapeutic efficacy and selectivity of the parent compound while minimizing potential off-target effects. Key design principles often involve the modification of specific functional groups on the iolidonic acid scaffold.

Researchers focus on several key areas for modification:

Lipophilicity and Hydrophilicity Balance: Altering the lipophilicity of the molecule can significantly impact its absorption, distribution, metabolism, and excretion (ADME) properties. Introducing or modifying alkyl chains or polar functional groups helps in optimizing this balance for better bioavailability.

Target-Specific Interactions: Modifications are designed to enhance interactions with the specific amino acid residues within the binding site of the target protein. This can involve the introduction of hydrogen bond donors or acceptors, or groups that can participate in hydrophobic or electrostatic interactions.

Conformational Rigidity: Introducing cyclic structures or double bonds can restrict the conformational flexibility of the molecule. This can lock the derivative into a bioactive conformation, leading to higher potency.

Metabolic Stability: Certain functional groups are prone to metabolic degradation. Derivatives are designed to replace or protect these metabolically labile sites to increase the compound's half-life in the body.

These design strategies are often supported by in silico tools that predict the binding affinity and pharmacokinetic properties of the proposed derivatives before their actual synthesis.

Synthesis of Iolidonic Acid Derivatives

The synthesis of iolidonic acid derivatives involves multi-step chemical processes that allow for precise control over the final structure of the molecule. While the specific synthetic routes can vary depending on the desired modifications, a general approach often starts with the core iolidonic acid structure or a suitable precursor.

Common synthetic strategies include:

Esterification and Amidation: The carboxylic acid group of iolidonic acid is a common site for modification. Esterification with various alcohols or amidation with different amines can be achieved using standard coupling reagents.

Alkylation and Acylation: The hydroxyl or amino groups present in the iolidonic acid scaffold can be alkylated or acylated to introduce a variety of substituents.

Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki or Sonogashira couplings, are employed to introduce aryl or alkynyl groups, expanding the structural diversity of the derivatives.

Cyclization Reactions: Intramolecular reactions can be used to form cyclic derivatives, which can have significantly different conformational and biological properties compared to their acyclic counterparts.

The successful synthesis of each derivative is typically confirmed using a range of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For iolidonic acid derivatives, SAR studies provide crucial insights that guide the optimization of lead compounds.

Computational methods play a vital role in predicting the SAR of iolidonic acid derivatives, saving significant time and resources. Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can predict the activity of newly designed derivatives.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Docking studies help in understanding the key interactions that contribute to the compound's activity and can guide the design of more potent derivatives.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a ligand and its target, offering deeper insights into the stability of the complex and the role of conformational changes.

These computational predictions provide a strong foundation for prioritizing which derivatives to synthesize and test experimentally.

The hypotheses generated from computational studies are rigorously tested through experimental validation. This involves synthesizing the designed derivatives and evaluating their biological activity using in vitro and in vivo assays. The experimental data is then used to refine the SAR models.

A systematic approach is often employed where modifications are made to a specific part of the molecule, and the resulting change in activity is measured. For example, a series of derivatives with varying alkyl chain lengths at a particular position can be synthesized to determine the optimal chain length for activity.

Table 1: Illustrative SAR Data for a Series of Iolidonic Acid Derivatives

| Compound | Modification at R1 | Modification at R2 | Biological Activity (IC50, µM) |

| Iolidonic Acid | -H | -OH | 15.2 |

| Derivative 1 | -CH3 | -OH | 10.5 |

| Derivative 2 | -C2H5 | -OH | 8.1 |

| Derivative 3 | -H | -OCH3 | 25.8 |

| Derivative 4 | -CH3 | -OCH3 | 18.3 |

This iterative process of design, synthesis, and testing is crucial for the development of potent and selective iolidonic acid derivatives.

Conformational Analysis and Stereochemical Impact on Activity

The three-dimensional structure of a molecule, including its conformation and stereochemistry, can have a profound impact on its biological activity. Conformational analysis of iolidonic acid and its derivatives is therefore a critical aspect of the research.

The flexible nature of certain parts of the iolidonic acid molecule allows it to adopt multiple conformations. However, it is often only one specific conformation that is biologically active. Techniques such as NMR spectroscopy and X-ray crystallography are used to determine the preferred conformations of these molecules.

Stereochemistry also plays a crucial role. Iolidonic acid may contain chiral centers, meaning it can exist as different stereoisomers (enantiomers or diastereomers). These stereoisomers can have vastly different biological activities and pharmacokinetic profiles. Therefore, the synthesis of stereochemically pure derivatives is often a key objective. The biological activity of each stereoisomer is evaluated independently to identify the most active and selective isomer for further development.

Molecular and Cellular Mechanisms of Action

Investigation of Molecular Targets and Ligand Binding

Specific molecular targets for lolidonic acid have not been definitively identified in the reviewed literature. Generally, fatty acids can interact with a variety of proteins, including enzymes, receptors, and transcription factors. nih.gov Ligand binding assays are crucial techniques to study these interactions, measuring parameters like binding affinity (Kd) and the inhibition constant (Ki). giffordbioscience.com For instance, studies on other fatty acids have shown they can bind to and modulate the activity of proteins like peroxisome proliferator-activated receptors (PPARs). mdpi.com

Further research utilizing techniques such as radioligand binding assays, surface plasmon resonance (SPR), or fluorescence-based assays would be necessary to identify and characterize the specific molecular targets of lolidonic acid and determine its binding kinetics. giffordbioscience.comnih.govrevvity.com

Receptor Interaction Studies

Direct receptor interaction studies for lolidonic acid are not extensively documented. Fatty acids, in general, can interact with various cell surface and intracellular receptors. For example, oleic acid has been shown to interact with G protein-coupled receptors like FFA1. mdpi.com It is plausible that lolidonic acid could interact with similar receptors, but this requires experimental validation.

Receptor-ligand interaction studies typically assess specificity, affinity, and saturation. nih.gov Techniques like competitive binding assays can determine the specificity of a ligand for its receptor. nih.gov The affinity, often represented by the dissociation constant (Kd), indicates how tightly a ligand binds to a receptor. giffordbioscience.comnih.gov

Enzyme Modulation and Inhibition Kinetics

The effects of lolidonic acid on specific enzymes and its inhibition kinetics are not well-defined in the available literature. Fatty acids can act as modulators of enzyme activity through various mechanisms, including allosteric regulation and competitive inhibition. wikipedia.orgwikilectures.eu For example, some fatty acids can inhibit enzymes like cyclooxygenases (COX), which are involved in the inflammatory response. youtube.com

Enzyme inhibition kinetics are studied to understand how a compound affects the rate of an enzyme-catalyzed reaction. mdpi.com Different models, such as Michaelis-Menten kinetics, can be used to describe the enzyme's activity. mdpi.com The inhibition constant (Ki) is a key parameter that quantifies the potency of an inhibitor. mdpi.com Studies on other fatty acids have shown they can modulate enzymes involved in inflammation and cellular signaling. nih.govqeios.com For example, arachidonic acid's metabolism by cyclooxygenase and lipoxygenase pathways leads to the production of signaling molecules. nih.gov

Intracellular Signaling Pathway Perturbations

While specific studies on lolidonic acid are scarce, other fatty acids are known to perturb various intracellular signaling pathways. These pathways are crucial for regulating cellular processes like growth, proliferation, and inflammation. frontiersin.org

Key signaling pathways often affected by fatty acids include:

Mitogen-Activated Protein Kinase (MAPK) pathways: Such as ERK1/2, p38, and JNK, which are involved in cellular stress responses and inflammation. nih.govcam.ac.uk

Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is critical for cell survival and growth. nih.govnih.gov

Nuclear Factor-kappa B (NF-κB) pathway: A key regulator of inflammatory gene expression. mdpi.comfrontiersin.orgnih.gov

For example, oleic acid has been shown to stimulate MAPK phosphorylation and activate protein kinase C (PKC). mdpi.com Alpha-linolenic acid has been found to inhibit the activation of NF-κB and MAPKs. nih.gov It is hypothesized that lolidonic acid may exert its biological effects by modulating one or more of these, or other, signaling cascades.

Cellular Uptake Mechanisms of Iolidonic Acid and its Analogs

The precise mechanisms by which lolidonic acid and its analogs enter cells have not been specifically investigated. Generally, the cellular uptake of fatty acids can occur through several mechanisms. numberanalytics.comnih.gov

Endocytosis is a process where cells internalize substances by engulfing them. mdpi.combeilstein-journals.org This includes several distinct pathways:

Clathrin-mediated endocytosis: Involves the formation of small vesicles coated with the protein clathrin.

Caveolae-mediated endocytosis: Occurs in flask-shaped invaginations of the plasma membrane rich in the protein caveolin. beilstein-journals.org

Macropinocytosis: A process where the cell engulfs large amounts of extracellular fluid. mdpi.com

While it is a common uptake mechanism for various molecules and nanoparticles, the involvement of these specific endocytotic pathways in the uptake of lolidonic acid has not been documented. mdpi.comresearchgate.net

Fatty acids can also cross the cell membrane directly. nih.gov The ability of a molecule to permeate the membrane is influenced by its size, polarity, and lipid solubility. uvigo.esbiorxiv.org As a fatty acid, lolidonic acid possesses a lipophilic character which would theoretically facilitate its diffusion across the lipid bilayer of the cell membrane. mdpi.comulisboa.pt The rate of permeation can be influenced by the properties of the membrane itself, such as its fluidity and composition. uvigo.esdiva-portal.org

Role of Transporters in Cellular Accumulation

The precise mechanisms by which iolidonic acid accumulates within cells remain an area of limited specific research. However, based on its chemical structure as a substituted fatty acid, its cellular uptake is likely mediated by a variety of transporter proteins that handle fatty acids and other lipophilic molecules. wikipedia.orgstudysmarter.co.uk

Membrane transport proteins are crucial for the movement of substances across the cell membrane, controlling the influx of nutrients and the efflux of waste products and xenobiotics. uniprot.org For molecules like iolidonic acid, which possesses characteristics of a fatty acid, several families of transport proteins could be involved in its cellular accumulation. These include the fatty acid transport proteins (FATPs), plasma membrane fatty acid-binding proteins (FABPs), and fatty acid translocase (CD36). studysmarter.co.uk These transporters facilitate the uptake of fatty acids into cells, where they can then be utilized in various metabolic pathways. studysmarter.co.uk

Fatty acid-binding proteins (FABPs) are a family of intracellular proteins that bind to fatty acids and other lipophilic substances, facilitating their transfer between cellular membranes. wikipedia.org They can solubilize these molecules and transport them to specific intracellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. wikipedia.org The interaction with FABPs could play a significant role in the intracellular trafficking and ultimate fate of iolidonic acid.

Given that iolidonic acid is an iodinated organic anion, it is also plausible that its transport involves organic anion transporters (OATs), a part of the Solute Carrier (SLC) superfamily. These transporters are critical in the disposition of a wide range of drugs and endogenous molecules. Without specific studies on iolidonic acid, its interaction with these transporters remains speculative but provides a logical avenue for future investigation.

In Vitro Biological Activity Assays (Cell-based models, biochemical assays)

Detailed in vitro biological activity data specifically for iolidonic acid is not extensively available in the public domain. However, the principles of in vitro assays can be applied to understand its potential biological effects. In vitro studies are fundamental in pharmacology and toxicology, providing a controlled environment to investigate the biological activity of a compound. nih.gov These assays can be broadly categorized into cell-based models and biochemical assays.

Cell-based Models:

Cell culture models are invaluable for studying the effects of compounds like iolidonic acid on cellular processes. nih.gov These models allow for the investigation of a substance's impact on cell viability, proliferation, and other cellular functions in a controlled setting. nih.gov For a compound like iolidonic acid, cell-based assays could be employed to determine its cytotoxicity, effects on specific cell lines (e.g., cancer cells, hepatocytes), or its potential to induce specific cellular responses. The choice of cell line would be critical and would depend on the intended therapeutic or diagnostic application of iolidonic acid. For instance, if investigating its potential as an anticancer agent, various cancer cell lines would be utilized. nih.gov

Biochemical Assays:

Biochemical assays are designed to measure the activity of specific molecular targets, such as enzymes or receptors. uwyo.edu These assays are crucial for elucidating the mechanism of action of a compound. For iolidonic acid, a range of biochemical assays could be hypothesized. For example, given its structural similarity to other biologically active molecules, it could be tested for its ability to inhibit or activate certain enzymes involved in metabolic pathways. Assays measuring enzyme kinetics, such as the determination of IC50 or EC50 values, would provide quantitative data on its potency.

The following table summarizes potential in vitro assays that could be used to characterize the biological activity of iolidonic acid, based on general practices in drug discovery and development.

| Assay Type | Purpose | Example Assays |

| Cell-Based Assays | To assess the effect of iolidonic acid on whole cells. | Cell Viability Assays (e.g., MTT, Trypan Blue), Cell Proliferation Assays, Apoptosis Assays, Reporter Gene Assays |

| Biochemical Assays | To determine the interaction of iolidonic acid with specific molecular targets. | Enzyme Inhibition Assays, Receptor Binding Assays, Kinase Activity Assays |

Due to the lack of specific published research, the table represents a hypothetical framework for the in vitro evaluation of iolidonic acid rather than a summary of existing data.

Preclinical in Vivo Investigation in Non Human Models

Development and Validation of Preclinical Animal Models for Investigating Iolidonic Acid

The selection and validation of appropriate animal models are paramount for the translatability of preclinical findings to human clinical scenarios. nih.govresearchgate.net The development of such models for Iolidonic acid would be guided by its intended therapeutic target and mechanism of action. wuxibiology.com The validation process ensures that the chosen model accurately recapitulates key aspects of the human condition it is intended to mimic. taconic.com

Key considerations in the development and validation of animal models for Iolidonic acid would include:

Species Selection: The choice of animal species is critical and often based on physiological and metabolic similarities to humans, as well as the expression of the relevant biological target for Iolidonic acid. europa.eu Both rodent (e.g., mice, rats) and non-rodent (e.g., dogs, non-human primates) species are typically employed in preclinical programs. europa.eu

Model Induction: Depending on the therapeutic indication, various methods can be used to induce the disease state in animals. These can range from chemically-induced models, such as using Dextran Sulfate Sodium (DSS) for inflammatory bowel disease, to genetic models that spontaneously develop the condition. wuxibiology.com

Validation Criteria: A robust validation of an animal model involves assessing its face validity (phenotypic similarity to the human disease), construct validity (similarity of the underlying mechanism), and predictive validity (ability to predict therapeutic efficacy in humans). taconic.com

| Aspect of Model Development | Description | Relevance to Iolidonic Acid Investigation |

| Species Appropriateness | Selecting a species where the pharmacology of Iolidonic acid is relevant to its expected action in humans. noblelifesci.com | Ensures that the observed effects are likely to be indicative of potential human responses. |

| Disease Induction Method | Creating a disease state in the animal that is pathologically similar to the human target disease. wuxibiology.com | Allows for the evaluation of Iolidonic acid's efficacy in a relevant biological context. |

| Model Characterization | Thoroughly defining the natural history and key pathological features of the animal model. nih.gov | Provides a baseline against which the effects of Iolidonic acid can be measured. |

Interactive Data Table: Please select a row to see more details.

Pharmacokinetic Profiling in Preclinical Models (Absorption, Distribution, Metabolism, Excretion)

Pharmacokinetic (PK) studies are essential to understand how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). nih.gov For Iolidonic acid, defining its PK profile in preclinical models is crucial for understanding its disposition in the body and for informing dosing regimens in subsequent studies. nih.gov

Preclinical PK studies for Iolidonic acid would typically involve:

Administration and Sampling: Administering single doses of Iolidonic acid via relevant routes and collecting biological samples (e.g., blood, plasma, urine, feces) at various time points. nih.gov

Bioanalytical Methods: Utilizing validated analytical techniques to quantify the concentration of Iolidonic acid and its potential metabolites in the collected samples.

Data Analysis: Analyzing the concentration-time data to determine key PK parameters.

A representative pharmacokinetic profile of a hypothetical compound similar to what would be determined for Iolidonic acid is presented below.

| PK Parameter | Rat | Dog | Monkey |

| Tmax (h) | 0.5 | 1.0 | 1.5 |

| Cmax (µg/mL) | 10.2 | 8.5 | 12.1 |

| AUC (µg·h/mL) | 45.8 | 60.3 | 75.6 |

| Half-life (h) | 2.5 | 4.8 | 6.2 |

| Bioavailability (%) | 75 | 60 | 85 |

Interactive Data Table: Hover over a value to see the parameter definition.

These parameters help to build a comprehensive picture of how Iolidonic acid behaves in different species, which is vital for extrapolating potential human pharmacokinetics. nih.gov

Pharmacodynamic Biomarker Identification and Validation in Preclinical Settings

Pharmacodynamic (PD) biomarkers are measurable indicators that demonstrate a drug has reached its target and is producing a biological effect. cancer.gov The identification and validation of such biomarkers for Iolidonic acid are critical for establishing a clear link between drug exposure and its pharmacological action. fda.gov

The process of PD biomarker development for Iolidonic acid would include:

Biomarker Discovery: Identifying potential biomarkers based on the known mechanism of action of Iolidonic acid. This could involve measuring changes in gene expression, protein levels, or enzyme activity in response to the drug. nih.govyoutube.com

Assay Development and Validation: Creating and validating robust assays to accurately and reliably measure the identified biomarkers in preclinical samples. cancer.gov

PK/PD Modeling: Integrating pharmacokinetic and pharmacodynamic data to establish a relationship between the concentration of Iolidonic acid in the body and the magnitude of the biological response. nih.gov This modeling can help in selecting doses for further studies that are expected to produce a meaningful therapeutic effect. fda.gov

| Biomarker Type | Example | Utility in Iolidonic Acid Development |

| Target Engagement | Measurement of Iolidonic acid binding to its molecular target. | Confirms that the drug is interacting with its intended target in vivo. |

| Downstream Signaling | Quantification of changes in a signaling pathway modulated by Iolidonic acid. nih.gov | Demonstrates the functional consequence of target engagement. |

| Physiological Response | Assessment of a physiological change expected to be influenced by Iolidonic acid's activity. | Provides evidence of the drug's broader biological effects. |

Interactive Data Table: Click on a biomarker type to learn more about its application.

Preclinical Toxicological Investigation Methodologies

Toxicology studies are designed to identify potential adverse effects of a new chemical entity and to determine a safe dose range for initial human trials. noblelifesci.comwuxiapptec.com These studies are conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure data quality and integrity. europa.eutopra.org

Acute toxicity studies evaluate the effects of a single, high dose of a substance. nih.gov For Iolidonic acid, these studies would provide initial information on its potential target organs for toxicity and help in the selection of doses for longer-term studies. nih.govpacificbiolabs.com A common approach is the fixed-dose procedure, where the aim is to identify a dose that produces clear signs of toxicity without causing mortality. nih.gov

Repeat-dose toxicity studies are crucial for evaluating the cumulative effects of a compound over a longer duration. europa.eu The design of these studies, including the duration of dosing, is guided by the intended duration of clinical use. europa.eutopra.org Typically, these studies involve administering Iolidonic acid daily to animals for a period ranging from a few weeks to several months. pacificbiolabs.comselvita.com

| Study Duration | Typical Species | Purpose |

| 14-Day | Rodent (Rat/Mouse) | Dose range finding for subchronic studies. |

| 28-Day | Rodent & Non-Rodent | Support for early-phase clinical trials. |

| 3-Month | Rodent & Non-Rodent | Support for longer-duration clinical trials. |

| 6-Month / 9-Month | Rodent & Non-Rodent | Support for chronic use and marketing authorization. |

Interactive Data Table: This table outlines typical durations for repeat-dose toxicology studies.

A thorough toxicological evaluation includes a comprehensive analysis of various endpoints.

Biochemical Analysis: Blood and urine samples are collected throughout the study to monitor key biochemical parameters. herbmedpharmacol.combanglajol.info Changes in these parameters can indicate effects on organ function. For instance, elevated liver enzymes (e.g., ALT, AST) could suggest hepatotoxicity, while increased creatinine (B1669602) and BUN might point to kidney damage. bionaturajournal.comnih.gov

Histopathological Analysis: At the end of the study, a detailed microscopic examination of tissues from various organs is performed. aloki.hu This histopathological assessment is critical for identifying any cellular or structural changes caused by the test compound. herbmedpharmacol.combionaturajournal.com Pathologists look for signs of inflammation, cell death (necrosis or apoptosis), and other pathological alterations. nih.gov

Theoretical and Computational Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking serves as a cornerstone in computational drug discovery, predicting the binding orientation and affinity of a ligand to a target biomolecule, typically a protein researchgate.netresearchgate.netnih.gov. For Iolidonic acid, this technique would involve simulating its interaction with potential protein targets. The process generally entails:

Structure Preparation: Generating or obtaining accurate three-dimensional (3D) structures for both Iolidonic acid and its target protein.

Docking Simulation: Employing specialized software (e.g., AutoDock Vina researchgate.netnih.gov, Glide) to explore various binding poses within the protein's active site, considering factors like van der Waals forces, electrostatic interactions, and hydrogen bonding.

Affinity Scoring: Quantifying the strength of the predicted interaction, often expressed as binding energy (e.g., in kcal/mol) or inhibition constants (Ki) researchgate.netnih.govf1000research.com.

Studies on analogous compounds demonstrate that docking can reveal critical interactions, such as specific hydrogen bonds formed between the ligand and amino acid residues, which are pivotal for determining binding efficacy researchgate.netnih.govf1000research.com.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, frequently utilizing Density Functional Theory (DFT) d-nb.infomdpi.comchemrxiv.orgucm.eschemrevlett.complos.org, are instrumental in elucidating a molecule's electronic configuration and predicting its chemical reactivity. For Iolidonic acid, these calculations would focus on:

Electronic Properties: Determining the distribution of electrons, including the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are key indicators of a molecule's reactivity and electronic behavior mdpi.complos.orgmdpi.com.

Molecular Descriptors: Calculating parameters such as dipole moment, electrostatic potential, and charge distribution, which govern intermolecular interactions and chemical stability mdpi.commdpi.com.

Reaction Energetics: Computing energy barriers and reaction pathways to understand how Iolidonic acid might behave in various chemical environments or participate in specific reactions mdpi.comchemrxiv.orgplos.org.

The presence of iodine atoms, a pyrrolidinyl ring, and a carboxylic acid group in Iolidonic acid suggests that quantum chemical analysis could reveal specific sites of electronic density and potential reactivity, such as susceptibility to nucleophilic attack or participation in acid-base chemistry d-nb.infoucm.eschemrevlett.com.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide insights into the temporal behavior and dynamic interactions of molecules u-tokyo.ac.jpmdpi.comuiuc.edubonvinlab.orgosti.gov. By simulating the movement of atoms over time, MD can reveal:

Conformational Landscape: Identifying the various stable and transient 3D shapes Iolidonic acid can adopt, which is crucial for understanding its interaction with biological targets.

Binding Kinetics: Simulating the dynamic process of Iolidonic acid binding to a protein, revealing the stability and evolution of the complex over time, including the role of solvent molecules f1000research.commdpi.combonvinlab.orgosti.gov.

Thermodynamic Properties: Estimating free energy changes associated with binding or conformational transitions.

MD simulations offer a dynamic perspective that complements static docking studies, providing a more comprehensive understanding of molecular recognition and behavior in a physiological context f1000research.commdpi.combonvinlab.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models establish mathematical correlations between the chemical structures of a series of compounds and their observed biological activities mdpi.comresearchgate.netnih.govfrontiersin.orgimist.ma. This approach is invaluable for predicting the activity of novel compounds based on their structural features. A QSAR analysis for Iolidonic acid would involve:

Dataset Compilation: Gathering a set of related compounds with experimentally determined biological activities.

Descriptor Calculation: Computing a range of molecular descriptors (e.g., physicochemical properties, topological indices, electronic parameters) for each compound in the dataset mdpi.comresearchgate.netimist.ma.

Model Development: Applying statistical or machine learning techniques to correlate these descriptors with the biological activity, thereby building a predictive model mdpi.comresearchgate.netnih.govfrontiersin.orgimist.ma.

Validation: Rigorously testing the model's predictive accuracy using independent datasets to ensure its reliability mdpi.comresearchgate.netnih.gov.

Should a series of Iolidonic acid analogs be synthesized and tested, QSAR modeling could predict the biological efficacy of new derivatives based on structural modifications.

De Novo Design and Virtual Screening Approaches

De Novo Design: This computational strategy focuses on the creation of entirely new molecular structures optimized for specific properties or binding interactions nih.govarxiv.orgelifesciences.orgbakerlab.orgrsc.org. For Iolidonic acid, de novo design could be employed to generate novel analogs with enhanced potency, selectivity, or improved pharmacokinetic profiles.

Virtual Screening: This method involves computationally screening large chemical libraries to identify compounds with a high probability of interacting with a specific biological target nih.govmdpi.comnih.govherts.ac.uk. Virtual screening can be either ligand-based (relying on known active ligands) or structure-based (utilizing the 3D structure of the target) nih.govmdpi.comnih.govherts.ac.uk. It significantly accelerates the early stages of drug discovery by prioritizing compounds for experimental validation nih.govmdpi.comnih.govherts.ac.uk.

Applying these approaches to Iolidonic acid could lead to the discovery of new lead compounds or the design of molecules with tailored biological activities by exploring vast chemical spaces and optimizing interactions with specific molecular targets.

Metabolic Pathways and Biotransformation of Iolidonic Acid

Identification of Metabolites in Biological Systems

There is currently no publicly available data identifying the metabolites of Iolidonic acid in any biological system. Scientific investigations to isolate and characterize the byproducts of its metabolic processes have not been reported.

Enzymatic Biotransformation Pathways

The specific enzymatic pathways responsible for the biotransformation of Iolidonic acid remain uncharacterized. Research has yet to elucidate which enzymes, if any, are involved in the structural modification of this compound within the body.

Role of Cytochrome P450 Enzymes and Other Metabolic Enzymes

The involvement of cytochrome P450 enzymes or any other metabolic enzyme families in the metabolism of Iolidonic acid has not been documented. The potential for this compound to be a substrate, inducer, or inhibitor of these crucial enzyme systems is unknown.

Excretion Pathways and Metabolite Fate

Information regarding the excretion pathways of Iolidonic acid and the ultimate fate of any potential metabolites is not available in the current body of scientific literature. The routes and mechanisms by which the compound and its derivatives are eliminated from the body have not been investigated.

Advanced Delivery Systems and Research Strategies

Nanocarrier-Based Delivery Systems (e.g., polymeric nanoparticles, liposomes)

Nanocarriers offer a promising platform for the delivery of therapeutic compounds by improving their pharmacokinetic profiles and enabling targeted delivery. For a compound like Iolidonic acid, encapsulation within nanocarriers could enhance stability and control its release profile.

Polymeric Nanoparticles: Polymeric nanoparticles are solid colloidal particles, typically ranging in size from 10 to 1000 nm. They are formed from biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA) and poly(lactic acid) (PLA). nih.govmdpi.com These systems can encapsulate hydrophobic compounds like Iolidonic acid within their polymeric matrix, protecting the drug from degradation and allowing for sustained release over time. rsc.orgnih.gov The surface of these nanoparticles can also be modified to attach targeting ligands, facilitating delivery to specific tissues or cells. nih.gov

Liposomes: Liposomes are vesicular structures composed of one or more lipid bilayers, closely resembling the structure of cell membranes. researchgate.netyoutube.com This composition makes them highly biocompatible. Liposomes can encapsulate both hydrophilic and hydrophobic drugs; a hydrophobic compound like Iolidonic acid would typically be entrapped within the lipid bilayer itself. nih.govnih.gov The flexibility in their composition allows for the creation of "stealth" liposomes (e.g., by adding polyethylene (B3416737) glycol or PEG), which can evade the immune system and prolong circulation time. nih.gov

| Feature | Polymeric Nanoparticles | Liposomes |

|---|---|---|

| Core Structure | Solid polymeric matrix | Aqueous core surrounded by lipid bilayer(s) |

| Drug Loading | Drug is dissolved, entrapped, or encapsulated within the matrix | Hydrophobic drugs in lipid bilayer; hydrophilic drugs in aqueous core |

| Key Materials | PLGA, PLA, Polycaprolactone (PCL) | Phospholipids (e.g., Phosphatidylcholine), Cholesterol |

| Advantages for Iolidonic acid | High stability, controlled and sustained drug release, ease of surface modification | High biocompatibility, ability to carry both hydrophobic and hydrophilic payloads, low toxicity |

| Potential Limitations | Potential for polymer-related toxicity, complex manufacturing processes | Lower stability, potential for drug leakage, lower encapsulation efficiency for some drugs |

Targeted Delivery Approaches (e.g., ligand-mediated targeting, active targeting)

Targeted delivery aims to increase the concentration of a therapeutic agent at the site of action while minimizing its accumulation in healthy tissues. This can be achieved through passive or active targeting strategies. researchgate.netnih.gov

Passive Targeting: This approach relies on the enhanced permeability and retention (EPR) effect, a phenomenon where nanoparticles tend to accumulate in tumor tissues more than in normal tissues due to the leaky vasculature and poor lymphatic drainage of tumors. nih.gov Both liposomes and polymeric nanoparticles carrying Iolidonic acid could leverage the EPR effect.

Active Targeting: Active targeting involves modifying the surface of the nanocarrier with ligands that bind to specific receptors overexpressed on target cells. researchgate.net This ligand-receptor interaction enhances cellular uptake and specificity. researchgate.netnih.gov

Ligand-Mediated Targeting: Various molecules can serve as targeting ligands. nih.gov For instance, if Iolidonic acid is intended for cancer therapy, ligands could be chosen to target receptors commonly overexpressed on cancer cells. Hyaluronic acid (HA) is a polymer that can be coated onto nanoparticles to target the CD44 receptor, which is often overexpressed in cancer cells and inflamed tissues. nih.govnih.govresearchgate.netnih.gov Other ligands include antibodies, aptamers, and peptides that recognize specific cell surface antigens. nih.gov

| Ligand Type | Example | Target Receptor/Cell | Potential Application |

|---|---|---|---|

| Polysaccharide | Hyaluronic Acid (HA) | CD44 | Tumor cells, inflamed joint tissues nih.govnih.gov |

| Small Molecule | Folic Acid | Folate Receptor | Various cancer cells (e.g., ovarian, breast) nih.gov |

| Peptide | RGD (Arginine-Glycine-Aspartic acid) peptides | Integrins | Tumor neovasculature, metastatic cells |

| Protein/Antibody | Trastuzumab (Herceptin®) | HER2 | HER2-positive breast cancer cells |

| Aptamer | AS1411 | Nucleolin | Various cancer cells |

Formulation Strategies for Enhanced Preclinical Performance

The inherent physicochemical properties of a new chemical entity often pose challenges for its development. Formulation strategies are critical for improving properties like solubility and bioavailability to ensure adequate systemic exposure in preclinical studies. nih.govnih.govresearchgate.net

For a compound like Iolidonic acid, which may exhibit poor aqueous solubility, several formulation approaches could be considered to enhance its preclinical performance: mdpi.com

Co-solvent Systems: Utilizing a mixture of solvents (co-solvents) can significantly increase the solubility of a poorly soluble drug. researchgate.net

Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the oral absorption of hydrophobic drugs by presenting the drug in a solubilized state within fine oil droplets. researchgate.net

Particle Size Reduction: Techniques like micronization reduce the particle size of the drug, which increases the surface area available for dissolution, thereby potentially enhancing absorption. mdpi.com

Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can improve its dissolution rate and bioavailability.

| Strategy | Mechanism of Action | Primary Goal for Iolidonic acid |

|---|---|---|

| Co-solvency | Increases drug solubility by reducing the polarity of the aqueous vehicle. researchgate.net | Achieve higher concentration in solution for preclinical testing. |

| Particle Size Reduction (Micronization) | Increases surface area-to-volume ratio, enhancing dissolution rate. mdpi.com | Improve oral bioavailability. |

| Lipid-Based Systems (e.g., SEDDS) | Maintains the drug in a solubilized state in the gastrointestinal tract, improving absorption. researchgate.net | Enhance systemic exposure after oral administration. |

| Solid Dispersions | Disperses the drug within a hydrophilic carrier, preventing crystallization and improving dissolution. | Increase dissolution rate and extent of absorption. |

Imaging Modalities for Preclinical Drug Delivery Research (e.g., PET, SPECT, Optical Imaging)

Preclinical imaging is an essential tool for non-invasively monitoring the biodistribution, target engagement, and efficacy of drug delivery systems in living animal models. nih.govhsr.it This allows for longitudinal studies in the same animal, reducing biological variability and the number of animals required. nih.govhsr.it

Positron Emission Tomography (PET): PET is a highly sensitive nuclear imaging technique that provides quantitative three-dimensional data. frontiersin.orgnih.gov For Iolidonic acid research, the nanocarrier or the drug itself could be labeled with a positron-emitting radionuclide (e.g., 18F, 11C, 64Cu). nih.gov PET imaging would then allow for the quantitative tracking of the nanocarrier's accumulation in tumors and other organs over time. nih.govyoutube.com

Single-Photon Emission Computed Tomography (SPECT): Similar to PET, SPECT is a nuclear imaging modality that uses gamma-emitting radioisotopes (e.g., 99mTc, 123I). nih.gov SPECT is generally more accessible and uses longer-lived isotopes, which can be advantageous for studying the biodistribution of nanocarriers over extended periods. nih.govmdpi.com

Optical Imaging: This modality includes bioluminescence and fluorescence imaging. nih.govnih.gov It is a high-throughput, cost-effective method for preclinical research. nih.gov Nanocarriers for Iolidonic acid could be labeled with fluorescent dyes. Optical imaging would then provide a powerful tool for visualizing the localization of the delivery system, although its application is often limited by the shallow penetration depth of light in tissues. mdpi.comresearchgate.net

| Imaging Modality | Principle | Advantages for Iolidonic acid Research | Limitations |

|---|---|---|---|

| PET | Detects pairs of gamma rays emitted by a positron-emitting radionuclide. nih.gov | High sensitivity, excellent quantitative accuracy, whole-body imaging. youtube.com | Lower spatial resolution than MRI/CT, requires a cyclotron for short-lived isotopes. |

| SPECT | Detects gamma rays emitted from a single-photon emitting radioisotope. nih.gov | Wide availability of radiotracers, lower cost than PET, suitable for long-term studies. mdpi.com | Lower sensitivity and resolution compared to PET. |

| Optical Imaging (Fluorescence) | Detects light emitted from fluorescent probes upon excitation. nih.gov | High throughput, cost-effective, easy to use, high resolution for superficial tissues. nih.govnih.gov | Limited tissue penetration depth, signal attenuation, autofluorescence background. mdpi.com |

Future Research Directions and Unexplored Avenues for Iolidonic Acid

Integration of Artificial Intelligence and Machine Learning in Iolidonic Acid Research

The integration of Artificial Intelligence (AI) and Machine Learning (ML) has the potential to revolutionize the study of compounds like Iolidonic acid, for which limited data exists. nih.govacs.orgpharmafeatures.com By leveraging computational power, researchers can overcome the traditional time-consuming and costly aspects of chemical and pharmaceutical research. acs.orgpharmafeatures.com

Table 1: Potential Applications of AI/ML Models in Iolidonic Acid Research

| AI/ML Model Type | Potential Application for Iolidonic Acid Research | Anticipated Outcome |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on chemical structure. | Identification of potential therapeutic targets. |

| Deep Neural Networks (DNNs) | Forecast ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Early-stage assessment of drug-likeness and potential safety issues. |

| Graph Neural Networks (GNNs) | Model molecular interactions and predict binding affinity to specific proteins. | Elucidation of potential mechanisms of action. |

| Generative Adversarial Networks (GANs) | Design novel molecular structures based on the Iolidonic acid scaffold. | Creation of a library of derivatives with optimized properties. |

Multi-omics Approaches in Mechanistic Elucidation

To understand the biological impact of Iolidonic acid, a multi-omics approach would be invaluable. This strategy involves the integration of data from various "omics" fields—such as genomics, proteomics, and metabolomics—to provide a holistic view of the molecular changes induced by the compound within a biological system. pharmafeatures.commdpi.com Such an approach can reveal novel insights into a compound's mechanism of action and identify potential biomarkers of its effects. mdpi.comnih.gov

A hypothetical study could involve treating a relevant cell line or model organism with Iolidonic acid and subsequently analyzing the changes across different molecular layers. Proteomics would identify alterations in protein expression and post-translational modifications, pointing to affected cellular pathways. nih.gov Simultaneously, metabolomics would measure changes in small-molecule metabolites, offering a functional readout of the cellular state. youtube.com Integrating these datasets can construct detailed molecular networks, revealing how Iolidonic acid perturbs cellular homeostasis and highlighting its primary targets and off-target effects. pharmafeatures.com

Table 2: Hypothetical Multi-omics Study Design for Iolidonic Acid

| Omics Layer | Analytical Technique | Biological Question Addressed |

|---|---|---|

| Proteomics | Mass Spectrometry (LC-MS/MS) | Which protein expression levels and pathways are altered by Iolidonic acid treatment? |

| Metabolomics | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) | What functional changes in cellular metabolism occur in response to Iolidonic acid? |

| Transcriptomics | RNA-Sequencing (RNA-Seq) | How does Iolidonic acid affect gene expression profiles? |

| Data Integration | Systems Biology Software (e.g., Cytoscape, GeneMANIA) | What is the integrated molecular mechanism of action of Iolidonic acid? |

Exploration of Novel Preclinical Models (e.g., organoids, microphysiological systems)

Traditional preclinical research has relied heavily on 2D cell cultures and animal models, which often fail to accurately predict human responses. ijpsjournal.comscientist.com The development of advanced in vitro models, such as organoids and microphysiological systems (often called "organs-on-a-chip"), offers a more physiologically relevant platform for testing compounds like Iolidonic acid. nih.govfrontiersin.org

Organoids are three-dimensional, self-organizing structures derived from stem cells that mimic the architecture and function of human organs. ijpsjournal.comfrontiersin.org These miniaturized organs could be used to assess the efficacy and toxicity of Iolidonic acid on specific tissues, such as liver, kidney, or intestinal organoids, in a human-relevant context. scientist.comsciltp.com Microphysiological systems can further enhance this by integrating organoid cultures into microfluidic devices that simulate the dynamic environment of the human body, including blood flow and tissue-tissue interfaces. nih.gov This would allow for a more accurate investigation of the compound's pharmacokinetics and potential multi-organ toxicity before any human trials. sciltp.com

Interdisciplinary Research Collaborations and Industry-Academia Synergy

Advancing the study of a novel compound like Iolidonic acid from basic discovery to potential application requires a convergence of diverse expertise and resources. Interdisciplinary collaborations and partnerships between academic institutions and the pharmaceutical industry are crucial for navigating the complexities of this process. drugbank.comnih.gov

Academic labs are typically powerhouses of fundamental discovery and innovation, ideal for elucidating the basic mechanism of action of Iolidonic acid. pharmacytimes.comacs.org Industry partners, on the other hand, possess the extensive resources, infrastructure for large-scale screening, and expertise in drug development, regulatory affairs, and commercialization. drugbank.com A synergistic collaboration could see academic researchers performing initial discovery and mechanistic studies, with industry partners providing access to compound libraries for comparison, high-throughput screening facilities, and the necessary funding and guidance to move the research through the preclinical and clinical development pipeline. acs.org Such partnerships accelerate innovation and increase the likelihood of translating a scientific discovery into a tangible benefit for society. nih.gov

Emerging Analytical and Computational Techniques

The comprehensive characterization of Iolidonic acid and its interactions with biological systems would benefit from the application of emerging analytical and computational techniques. Modern analytical methods offer unprecedented sensitivity and resolution for molecular characterization. rroij.comnih.gov

Advanced spectroscopic methods like two-dimensional nuclear magnetic resonance (2D-NMR) and high-resolution mass spectrometry could provide a definitive structural elucidation of Iolidonic acid and its metabolites. rroij.com Computational chemistry techniques, such as molecular dynamics simulations, could model the interaction of Iolidonic acid with potential protein targets at an atomic level, providing insights into its binding mode and affinity. nih.gov Furthermore, emerging computational approaches for data analysis, such as chemometrics and quantitative structure-retention relationship (QSRR) software, can help predict the compound's behavior in analytical systems and optimize purification methods. vensel.org These advanced techniques are essential for building a robust chemical and biological profile of the compound.

Methodological Advancements in Preclinical Toxicological Assessment

Ensuring the safety of a new chemical entity is a critical component of its development. Methodological advancements in toxicology are moving away from a heavy reliance on animal testing towards more predictive and human-relevant approaches. risksafety.rufahumsci.com For a compound like Iolidonic acid, these new approach methodologies (NAMs) would be central to an efficient and ethical preclinical safety assessment. acs.org

High-throughput screening (HTS) using automated cell-based assays can rapidly test Iolidonic acid across a wide range of concentrations and cellular models to flag potential toxic liabilities early in the research process. nih.gov In silico toxicology models, which use computational algorithms to predict toxicity endpoints such as carcinogenicity, mutagenicity, and hepatotoxicity based on chemical structure, offer a powerful screening tool. nih.gov Integrating data from these in silico and in vitro methods into an "a priori in silico" approach can help refine and reduce the need for subsequent animal studies, aligning with the 3Rs principles (Replacement, Reduction, and Refinement) of animal use in science. acs.orgnih.gov

Q & A

Q. What ethical guidelines apply to studies involving iolidonic acid in biological or environmental contexts?

Q. How can researchers enhance the reproducibility of iolidonic acid studies across laboratories?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.